

(Rac)-AZD 6482 solubility in DMSO and culture media

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Compound of Interest

Compound Name: (Rac)-AZD 6482

Cat. No.: B2793369

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Application Notes and Protocols: (Rac)-AZD6482

Audience: Researchers, scientists, and drug development professionals.

Abstract

(Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase β (PI3K β) isoform.[1][2] Its high selectivity makes it a valuable tool for investigating the specific roles of PI3K β in various cellular processes, including cell proliferation, apoptosis, and migration.[3] It has shown particular efficacy in tumors with deficiencies in the tumor suppressor PTEN.[4][5] These notes provide detailed information on the solubility of (Rac)-AZD6482, its mechanism of action, and comprehensive protocols for its application in in-vitro research.

Chemical and Physical Properties

Property	Value	Reference
Molecular Weight	408.45 g/mol	
Formula	C ₂₂ H ₂₄ N ₄ O ₄	
CAS Number	1173900-33-8 (for the active enantiomer)	
Appearance	White to beige powder	
Storage	Store at -20°C	

Solubility Data

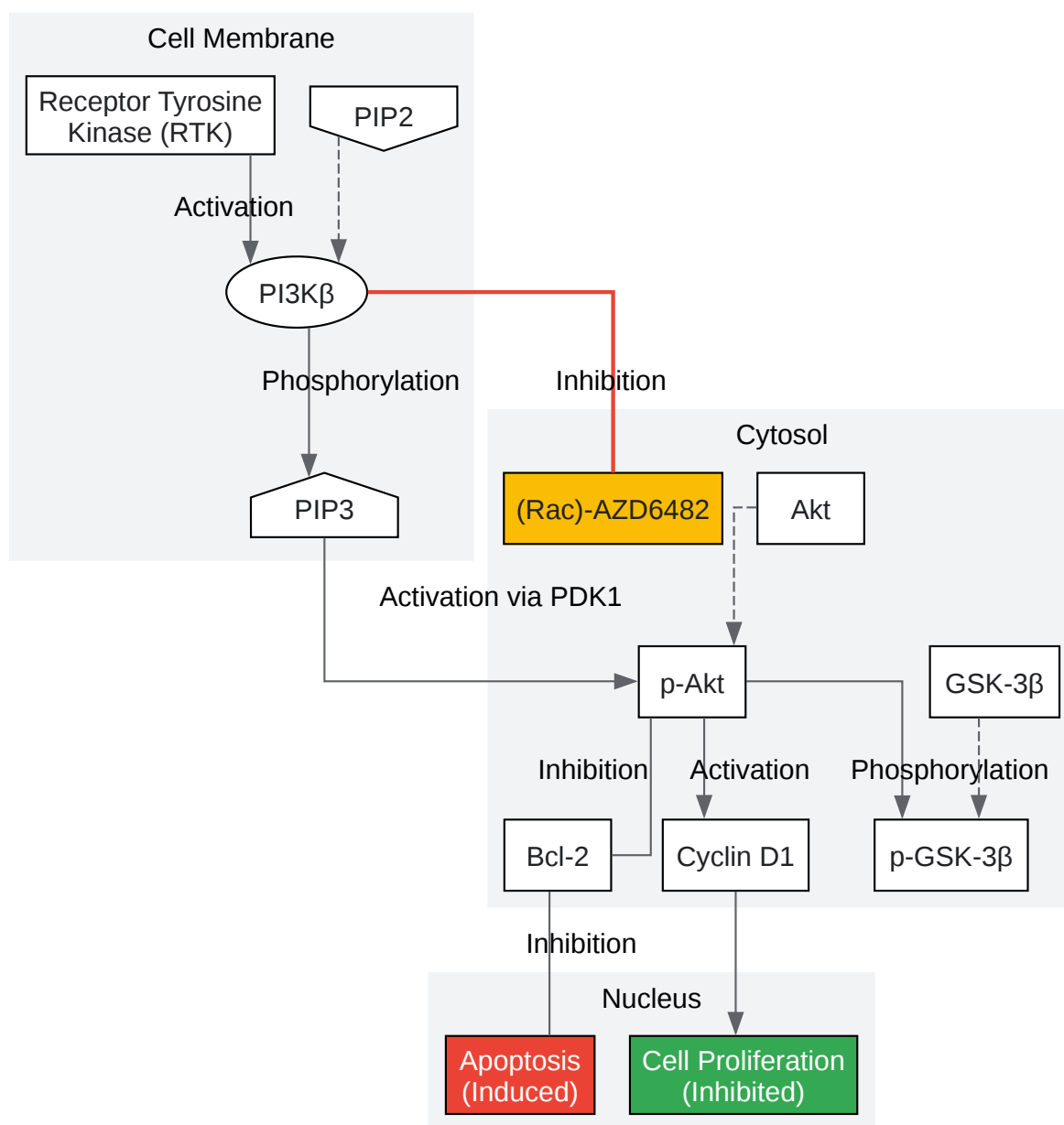
(Rac)-AZD6482 exhibits high solubility in dimethyl sulfoxide (DMSO). For cell culture applications, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the aqueous culture medium. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.

Solvent	Concentration	Comments	Reference
DMSO	82 mg/mL (200.75 mM)	Use fresh, anhydrous DMSO.	
DMSO	up to 100 mM	-	
DMSO	2 mg/mL to 10 mg/mL	Solution should be clear. Warmed DMSO may be used.	
1eq. HCl	up to 10 mM	-	
Culture Media	Not directly reported	Working concentrations are achieved by diluting a DMSO stock. The final DMSO concentration should be kept low (typically $\leq 0.8\%$) to avoid solvent toxicity.	

Mechanism of Action and Signaling Pathway

(Rac)-AZD6482 is a selective inhibitor of the p110 β catalytic subunit of Class I PI3K. By inhibiting PI3K β , it blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in phosphorylated Akt (p-Akt) leads to the modulation of numerous downstream targets involved in cell survival, proliferation, and apoptosis, such as

GSK-3 β , Bcl-2, and Cyclin D1. This inhibitory action is particularly effective in cancer cells with PTEN loss, where the PI3K pathway is often hyperactivated.



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Caption: (Rac)-AZD6482 inhibits PI3K β , blocking the Akt pathway.

Efficacy and Selectivity Data

(Rac)-AZD6482 demonstrates high potency against PI3K β with significant selectivity over other Class I PI3K isoforms.

Table 5.1: In-vitro Enzyme Inhibition (IC₅₀)

Isoform	IC ₅₀ Value	Fold Selectivity vs. PI3K β	Reference
PI3K β	0.69 nM - 10 nM	-	
PI3K δ	~13.6 nM	~8-20x	
PI3K γ	~47.8 nM	~70-109x	

| PI3K α | ~136 nM | ~87-200x | |

Table 5.2: Cell-Based Assay Potency (IC₅₀ / EC₅₀)

Cell Line / Assay	Cell Type	Potency	Reference
U118	Human Glioblastoma	IC₅₀: 7.989 μM	
U87	Human Glioblastoma	IC ₅₀ : 9.061 μ M	
Glucose Uptake	Human Adipocytes	IC ₅₀ : 4.4 μ M	

| Cancer Cell Panel | Various | EC₅₀ < 5 μ M (in sensitive lines) | |

Experimental Protocols

Preparation of Stock Solution

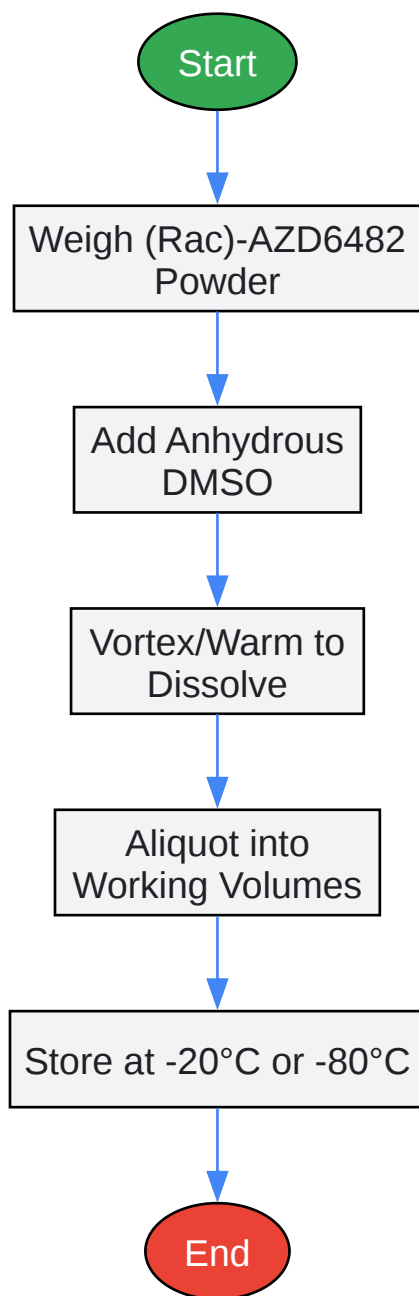
This protocol describes the preparation of a 10 mM stock solution of (Rac)-AZD6482 in DMSO.

Materials:

- (Rac)-AZD6482 powder (MW: 408.45)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Weighing: Accurately weigh out approximately 1 mg of (Rac)-AZD6482 powder and place it in a sterile microcentrifuge tube.
- Solvent Addition: To prepare a 10 mM stock, add the calculated volume of DMSO. For 1 mg of powder, add 244.8 μ L of DMSO.
 - Calculation: $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Concentration (mol/L)})$
- Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.



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Caption: Workflow for preparing (Rac)-AZD6482 DMSO stock solution.

Cell Proliferation Assay (CCK-8 Method)

This protocol details a method to assess the anti-proliferative effects of (Rac)-AZD6482 on adherent cancer cell lines.

Materials:

- Target cancer cell line (e.g., U87, U118)
- Complete culture medium
- 96-well cell culture plates
- (Rac)-AZD6482 10 mM stock solution
- Cell Counting Kit-8 (CCK-8) or similar viability reagent
- Microplate reader

Procedure:

- **Cell Seeding:** Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 μ L of complete culture medium in a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
- **Compound Preparation:** Prepare serial dilutions of (Rac)-AZD6482 in complete culture medium from your DMSO stock. A typical concentration range is 0.625 μ M to 40 μ M. Remember to include a "vehicle control" well containing the highest concentration of DMSO used in the treatments (e.g., 0.1%).
- **Treatment:** Remove the old medium from the wells and add 100 μ L of the medium containing the various concentrations of (Rac)-AZD6482 or vehicle control.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- **Viability Measurement:**
 - Add 10 μ L of CCK-8 reagent to each well.
 - Incubate for 1-4 hours at 37°C, protected from light.
 - Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the compound

concentration to calculate the IC₅₀ value.

Western Blotting for Akt Phosphorylation

This protocol is for detecting the inhibition of PI3K β signaling by measuring the phosphorylation status of its downstream effector, Akt.

Materials:

- Target cells cultured in 6-well plates
- (Rac)-AZD6482 stock solution
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
- Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of (Rac)-AZD6482 (e.g., 0, 1, 5, 10 μ M) for a specified time (e.g., 2, 6, or 24 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 100-150 μ L of ice-cold RIPA buffer to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Electrophoresis and Transfer:
 - Normalize protein amounts (load 20-30 µg per lane) and run on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate with primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash three times with TBST.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading. A decrease in the p-Akt/total Akt ratio indicates successful inhibition of the pathway.

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